[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(14-5-7-15(18-2)8-6-14)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQALNNBYWOQVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Methoxyphenethylamine with Pyridine-3-Carbaldehyde
A two-step protocol involves:
-
Condensation : Reacting 4-methoxyphenethylamine with pyridine-3-carbaldehyde in anhydrous methanol under reflux to form the Schiff base.
-
Reduction : Treating the imine intermediate with sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to yield the secondary amine.
Optimization Data :
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Methanol | |
| Temperature | 65°C (reflux) | |
| Reducing Agent | NaBH₄ (2.2 equiv) | |
| Yield | 78–82% |
This method is favored for its simplicity but requires rigorous drying to prevent hydrolysis of the imine intermediate.
Nucleophilic Substitution via Tosylate Intermediate
A patent by CN103012170A details the use of tosyl chloride to activate alcohols for nucleophilic displacement:
-
Tosylation : 4-Methoxyphenethyl alcohol reacts with tosyl chloride (1.2 equiv) in dichloromethane (CH₂Cl₂) at 0–5°C, yielding 4-toluenesulfonyl-(4-methoxyphenyl)ethyl ester.
-
Amine Coupling : The tosylate undergoes substitution with pyridin-3-ylmethylamine in dimethylformamide (DMF) at 65°C for 9.5 hours.
Key Advantages :
Gabriel Synthesis for Primary Amine Formation
The Gabriel method, adapted from CN103012170A, employs potassium phthalimide to generate the primary amine:
-
Alkylation : 4-Toluenesulfonyl-(4-methoxyphenyl)ethyl ester reacts with potassium phthalimide in DMF at 65°C.
-
Deprotection : Hydrazine hydrate cleaves the phthalimide group, followed by acid-base extraction to isolate the amine.
Reaction Conditions :
Asymmetric Synthesis for Enantiomerically Pure Product
WO2015159170A2 describes enantioselective routes using chiral auxiliaries or catalysts:
-
Chiral Resolution : Condensing 4-methoxyacetophenone with (1S,2R)-(+)-norephedrine forms a diastereomeric imine, reduced catalytically (Adam’s catalyst) and resolved via oxidative cleavage.
-
Catalytic Asymmetric Hydroboration : Rhodium-(S)-quinap complexes enable hydroboration of 1-methoxy-4-vinylbenzene, achieving 98% enantiomeric excess (ee).
Comparative Performance :
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Chiral Resolution | 57 | 62 | Moderate |
| Catalytic Hydroboration | 98 | 85 | High |
The hydroboration route, while cost-intensive, is superior for high-purity applications like pharmaceutical intermediates.
Analytical Validation and Purification Strategies
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sulfuric acid, nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Inhibition of Tissue Kallikrein
One of the primary applications of this compound is as a selective inhibitor of human tissue kallikrein (KLK1). KLK1 is involved in various physiological processes, including inflammation and pain modulation. The compound demonstrates a higher selectivity for KLK1 compared to other serine proteases, making it a promising candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
Recent studies have indicated that derivatives similar to [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine exhibit significant antitumor activity. For instance, compounds designed based on this scaffold have shown potent inhibitory effects against human lung adenocarcinoma cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and pyridine rings can enhance antitumor potency .
Interaction with Biological Targets
The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For example, the compound has been shown to bind effectively to the active site of KLK1, inhibiting its enzymatic activity and subsequently reducing inflammatory responses . Additionally, its structural features allow it to engage in critical interactions with other proteins involved in cancer cell proliferation.
Structure-Activity Relationship Studies
Understanding the SAR is crucial for optimizing the efficacy of this compound. Various modifications to the methoxy and phenyl groups have been explored to enhance binding affinity and selectivity towards target enzymes. For instance, the introduction of different substituents on the pyridine ring has been associated with improved biological activity against cancer cells .
Case Studies
Mechanism of Action
The mechanism by which [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Structural Analogues with Pyridine Moieties
Bioactive Analogues and Derivatives
- Formoterol-related Compound G (USP): (2RS)-1-(4-Methoxy-phenyl)propan-2-amine.
- 3-[5-[(4-Methoxy-phenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine ():
- [(S)-1-(1,4-Dioxa-spiro[4.5]dec-2-yl)-meth-(E)-ylidene]-(4-methoxy-phenyl)-amine (): Spirocyclic structure introduces conformational rigidity. Potential for enhanced selectivity in receptor interactions .
Physicochemical and Pharmacological Insights
- Lipophilicity : The trifluoromethyl group in 6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine increases logP, favoring blood-brain barrier penetration compared to the target compound .
- Solubility : Pyridine positional isomers (3-yl vs. 4-yl) exhibit distinct polarities, affecting aqueous solubility. For example, pyridin-4-yl derivatives may form stronger hydrogen bonds .
- Metabolic Stability : The ethyl group in the target compound may undergo oxidative metabolism, whereas trifluoromethyl groups resist degradation .
Chromatographic and Analytical Data (Relative to USP Standards)
Biological Activity
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and mechanisms of action related to this compound.
Chemical Structure and Properties
The compound features a pyridine ring, a methoxy-substituted phenyl group, and an ethyl side chain. These structural components contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact targets remain under investigation, but it is hypothesized that the compound may modulate enzyme activities and influence biochemical pathways critical for cellular functions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cell culture models.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the compound's ability to form stable complexes with metal ions, which could enhance its efficacy against cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 25 µM. |
| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing swelling by 40% compared to control. |
| Study 3 | Investigated its anticancer effects on ovarian cancer cells, revealing an IC50 value of 30 µM and notable apoptosis induction. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence the compound's bioavailability and efficacy in vivo:
- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
- Distribution : Its ability to bind to plasma proteins may affect its distribution in tissues.
- Metabolism : Preliminary studies indicate hepatic metabolism may be involved.
- Excretion : Renal pathways are likely responsible for excreting metabolites.
Q & A
Basic: What experimental strategies optimize the synthesis yield of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine?
Methodological Answer:
- Catalytic Conditions : Use acetic acid as a catalyst to promote Schiff base formation during condensation reactions. For example, adding 10 drops of acetic acid to ethanol solutions of aldehyde and amine precursors achieves 91% yield .
- Purification : Vacuum filtration followed by sequential washing with water and methanol removes unreacted starting materials and byproducts .
- Reagent Stoichiometry : Maintain a 1:1 molar ratio of aldehyde and hydrazine derivatives to minimize side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- 1H/13C-NMR : Assign peaks to confirm the presence of methoxy (δ ~3.84 ppm, singlet), pyridine protons (δ 8.09–7.58 ppm), and aromatic protons (δ 7.49–6.73 ppm). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- FTIR : Identify imine (C=N, ~1596 cm⁻¹) and methoxy (C-O, ~1261 cm⁻¹) stretches .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 334.1556) with <0.5 ppm error .
Advanced: How can conflicting NMR or crystallographic data be resolved during structural validation?
Methodological Answer:
- High-Field NMR : Use 500 MHz NMR to resolve splitting patterns in crowded aromatic regions. Compare with analogous compounds (e.g., N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine) .
- X-ray Crystallography : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve ambiguities in bond lengths or angles. Prioritize datasets with R1 < 5% .
- Dynamic NMR : Probe rotational barriers of flexible groups (e.g., methoxyphenyl) at variable temperatures .
Advanced: What computational or experimental methods assess the compound’s environmental stability (e.g., persistence or mobility)?
Methodological Answer:
- QSAR Modeling : Estimate biodegradability (e.g., log Kow = 1.4 for ionizable groups) using tools like EPI Suite .
- Hydrolysis Studies : Monitor degradation under pH 5–9 at 25°C via LC-MS. Track half-life (t1/2 >83 days in water) .
- Photostability : Expose to UV light (254 nm) and quantify degradation products via HPLC with photodiode array detection .
Advanced: How to design assays for evaluating bioactivity while minimizing interference from structural analogs or impurities?
Methodological Answer:
- HPLC Purity Threshold : Ensure >95% purity using a C18 column (e.g., 4.6 × 250 mm, 5 µm) with mobile phase: acetonitrile/0.1% TFA (70:30). Monitor at 254 nm .
- Impurity Profiling : Synthesize and characterize common byproducts (e.g., mono-benzyl analogues) via spiking experiments .
- Dose-Response Specificity : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to confirm target engagement .
Basic: What solvent systems and reaction conditions minimize undesired side products during functionalization (e.g., alkylation or acylation)?
Methodological Answer:
- Solvent Selection : Use ethanol or DCM for nucleophilic substitutions; avoid DMSO due to potential oxidation of amine groups .
- Temperature Control : Conduct reactions at 0–5°C for exothermic steps (e.g., acrylamide formation) to suppress polymerization .
- Protecting Groups : Temporarily protect the pyridine nitrogen with Boc groups to direct reactivity to the methoxyphenyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
